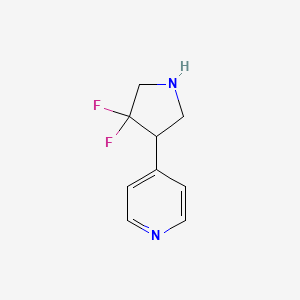
4-(4,4-Difluoropyrrolidin-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4,4-Difluoropyrrolidin-3-yl)pyridine is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms at the 4-position and attached to a pyridine ring at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropyrrolidin-3-yl)pyridine typically involves the introduction of fluorine atoms into the pyrrolidine ring followed by the attachment of the pyrrolidine ring to the pyridine ring. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
4-(4,4-Difluoropyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridine derivatives with oxidized pyrrolidine rings.
Reduction: Formation of partially or fully reduced pyridine derivatives.
Substitution: Formation of pyridine derivatives with substituted pyrrolidine rings.
科学研究应用
4-(4,4-Difluoropyrrolidin-3-yl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 4-(4,4-Difluoropyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the pyrrolidine ring can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
相似化合物的比较
Similar Compounds
4-Pyrrolidinylpyridine: Similar structure but lacks the fluorine atoms, resulting in different chemical properties and biological activities.
3-(4,4-Difluoropyrrolidin-3-yl)pyridine: A positional isomer with the fluorine atoms at different positions, leading to variations in reactivity and applications.
Uniqueness
4-(4,4-Difluoropyrrolidin-3-yl)pyridine is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable scaffold for drug discovery and materials science.
属性
分子式 |
C9H10F2N2 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
4-(4,4-difluoropyrrolidin-3-yl)pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-9(11)6-13-5-8(9)7-1-3-12-4-2-7/h1-4,8,13H,5-6H2 |
InChI 键 |
ZDGKNBVJPPZGSZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1)(F)F)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


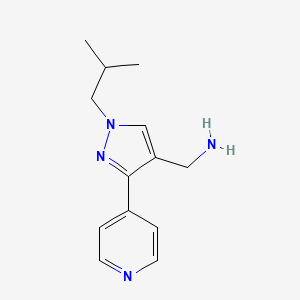
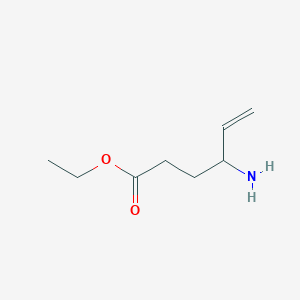
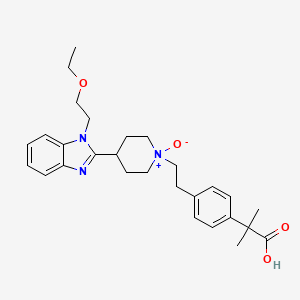
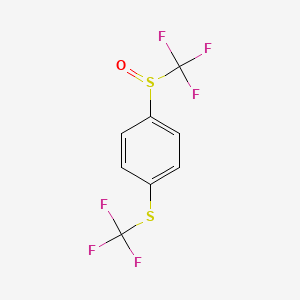
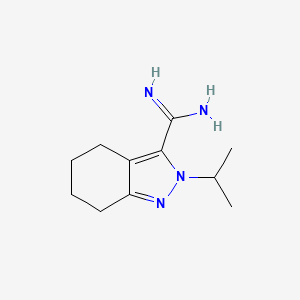
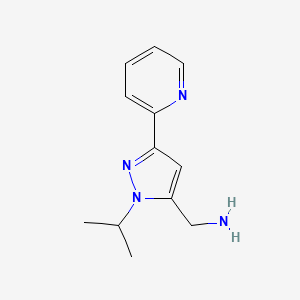
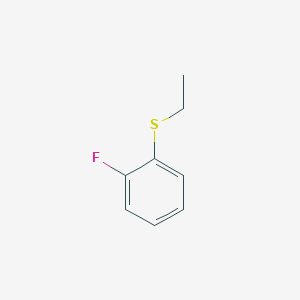
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)
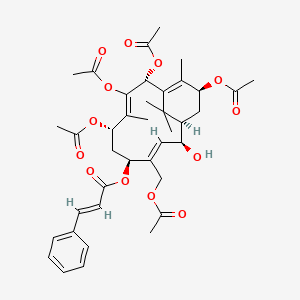

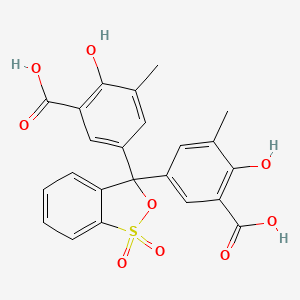
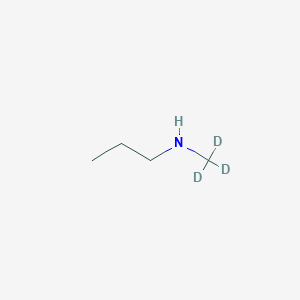
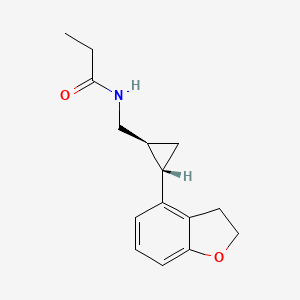
![8-Methoxy-3-[(1E)-3-(2-methoxyphenyl)-3-oxo-1-propen-1-yl]-2(1H)-quinolinone](/img/structure/B15291777.png)
